TCO-NHS ester is synthesized from trans-cyclooctene and N-hydroxysuccinimide through a coupling reaction, typically involving activating agents like dicyclohexylcarbodiimide. It is classified under active esters due to its ability to react with nucleophiles, forming stable amide linkages. This classification highlights its role in facilitating peptide synthesis and other bioconjugation reactions, making it a valuable reagent in chemical biology and medicinal chemistry .
The synthesis of TCO-NHS ester involves several key steps:
The efficiency of this synthesis route has been noted for producing high yields, with reported efficiencies up to 89% under optimized conditions .
The molecular structure of TCO-NHS ester consists of a trans-cyclooctene moiety linked to an N-hydroxysuccinimide group via an ester bond. Key structural features include:
The molecular formula for TCO-NHS ester is typically represented as CHNO, and it exhibits specific stereochemical configurations that influence its reactivity .
TCO-NHS ester participates in several key chemical reactions:
These reactions are characterized by their high specificity and efficiency, making TCO-NHS esters valuable tools in synthetic organic chemistry.
The mechanism of action for TCO-NHS ester primarily involves its reactivity toward nucleophiles:
This mechanism allows for precise control over conjugation processes in biological systems, enabling targeted delivery and enhanced therapeutic efficacy .
TCO-NHS ester exhibits several notable physical and chemical properties:
These properties underscore the versatility of TCO-NHS esters in various chemical contexts .
TCO-NHS ester has a wide range of applications:
Trans-cyclooctene-N-hydroxysuccinimide ester (TCO-NHS ester) exploits the nucleophilicity of ε-amines in lysine residues for covalent protein modification. This reaction proceeds optimally at pH 8.3–8.5, where lysine amines (pKa ≈ 10.5) exist predominantly in deprotonated states, while avoiding excessive hydrolysis of the NHS ester. Under these conditions, TCO-NHS ester forms stable amide bonds with lysine side chains at rates exceeding 1.8 × 10³ M⁻¹s⁻¹ in aqueous buffer [4] [7].
The utility of this chemistry is exemplified in antibody engineering. A recent study functionalized trastuzumab (anti-HER2 monoclonal antibody) with TCO-NHS ester at varying molar equivalents (3–15×). Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry analysis quantified conjugation efficiency, revealing a linear relationship between TCO equivalents and installed TCO groups (Table 1) [8]:
Table 1: TCO Conjugation Efficiency on Trastuzumab
Molar Equivalents | TCO Groups per Antibody | Conjugation Efficiency (%) |
---|---|---|
3 | 4.2 ± 0.3 | 69.3 |
5 | 5.8 ± 0.4 | 76.1 |
10 | 8.1 ± 0.6 | 67.5 |
15 | 11.3 ± 0.9 | 62.7 |
Crucially, conjugates maintained >90% immunoreactivity at ≤8 TCO groups per antibody, as validated by flow cytometry against HER2-positive SKOV3 cells. Higher modifications (>10 TCO groups) triggered measurable aggregation, reducing binding capacity by 25–40%. This underscores the critical balance between functionalization density and biological integrity [8]. Following TCO installation, inverse electron demand Diels-Alder cycloaddition with tetrazine-bearing probes enabled rapid (<10 min) radiolabeling for positron emission tomography applications. Pharmacokinetic analyses revealed that TCO-functionalized antibodies exhibited 3.4-fold higher tumor-to-liver ratios than randomly iodinated counterparts, highlighting the precision of this approach [2] [8].
Beyond biomolecules, TCO-NHS ester effectively functionalizes amine-presenting surfaces like aminosilane-coated glass, silicon wafers, and magnetic nanoparticles. The reaction proceeds via nucleophilic acyl substitution, where surface-bound amines attack the carbonyl carbon of NHS ester, releasing N-hydroxysuccinimide and forming an amide linkage (Figure 1) [3] [7]:
Figure 1: Reaction Mechanism for Surface FunctionalizationSurface-NH₂ + TCO-NHS ester → Surface-NHCO-TCO + NHS
Axial TCO-NHS esters (e.g., NHS ester-a-TCO) demonstrate superior performance in material science applications due to enhanced hydrophilicity and accelerated tetrazine ligation kinetics (k₂ ≈ 2.1 × 10⁴ M⁻¹s⁻¹ vs. 8.3 × 10³ M⁻¹s⁻¹ for standard TCO). X-ray photoelectron spectroscopy quantifications confirm that axial TCO derivatives achieve 2.3-fold higher surface densities on aminosilane substrates compared to conventional TCO-NHS esters, attributable to reduced steric hindrance [3].
Applications include microfluidic device fabrication, where TCO-functionalized channels enable site-specific immobilization of tetrazine-modified capture agents. This strategy yields 89% immobilization efficiency versus 42% for physical adsorption methods. Similarly, biosensor interfaces functionalized via TCO-NHS chemistry demonstrate <8% signal decay after 72-hour continuous flow, highlighting exceptional stability [3] [7].
The inherent hydrophobicity of trans-cyclooctene-N-hydroxysuccinimide ester (logP = 1.84) necessitates organic cosolvents for efficient bioconjugation. In purely aqueous buffers (e.g., 0.1 M sodium bicarbonate, pH 8.5), TCO-NHS ester solubility is limited to ~1.2 mM, with hydrolysis half-times of <12 minutes, resulting in <30% conjugation yields. By contrast, polyethylene glycolylated variants like trans-cyclooctene-polyethylene glycol₄-N-hydroxysuccinimide ester (TCO-PEG₄-NHS ester) achieve aqueous solubilities >25 mM due to polyethylene glycol-mediated amphiphilicity (logP = -0.62), extending hydrolysis half-times to 48 minutes [1] [3] [4].
Table 2: Solubility and Stability Profiles
Parameter | TCO-NHS Ester | TCO-PEG₄-NHS Ester |
---|---|---|
Aqueous Solubility | 1.2 mM | >25 mM |
Hydrolysis t½ (pH 8.5) | 12 min | 48 min |
DMSO Solubility | >300 mM | >300 mM |
Optimal Solvent | 40–60% DMSO/DMF | 0–20% DMSO/DMF |
In organic media (e.g., dimethyl sulfoxide, dimethylformamide), both compounds exhibit excellent solubility (>300 mM). However, polyethylene glycolylated derivatives maintain superior conjugation yields in hybrid solvent systems due to suppressed aggregation. When modifying lysine residues on bovine serum albumin in 40% dimethyl sulfoxide, TCO-NHS ester achieves 62% modification efficiency versus 88% for TCO-PEG₄-NHS ester at equimolar concentrations [1] [4].
The polyethylene glycol spacer in TCO-PEG₄-NHS ester confers critical advantages beyond solubility:
However, polyethylene glycolylation introduces tradeoffs. Nuclear magnetic resonance analyses confirm that polyethylene glycol chains exhibit conformational flexibility that may increase the vulnerability of the NHS ester to nucleophilic attack by solvent molecules. Consequently, TCO-PEG₄-NHS ester requires stricter anhydrous storage conditions (-80°C under nitrogen) compared to non-polyethylene glycolylated variants (-20°C) [1] [3]. For organic-phase conjugations (e.g., peptide synthesis on resin), non-polyethylene glycolylated TCO-NHS ester remains preferred due to its compact structure and reduced steric constraints during solid-phase reactions [4].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8